molecular formula C8H12ClN3 B13159721 4-Chloro-N,6-diethylpyrimidin-2-amine

4-Chloro-N,6-diethylpyrimidin-2-amine

Cat. No.: B13159721
M. Wt: 185.65 g/mol
InChI Key: XZRFXRZGYJCQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N,6-diethylpyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N,6-diethylpyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified using techniques such as crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,6-diethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) in solvents like DMF or THF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-N,6-diethylpyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N,6-diethylpyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by inhibiting key signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
  • 6-Chloro-N,N-dimethylpyrimidin-4-amine
  • 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine

Comparison

4-Chloro-N,6-diethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in medicinal chemistry and agrochemicals.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

4-chloro-N,6-diethylpyrimidin-2-amine

InChI

InChI=1S/C8H12ClN3/c1-3-6-5-7(9)12-8(11-6)10-4-2/h5H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

XZRFXRZGYJCQKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)NCC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.